

An In-depth Technical Guide to (R)-Etodolac-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-Etodolac-d4

Cat. No.: B12397750

[Get Quote](#)

This technical guide provides a comprehensive overview of **(R)-Etodolac-d4**, a deuterated isotopologue of the R-enantiomer of Etodolac. Designed for researchers, scientists, and drug development professionals, this document details its molecular properties, relevant experimental methodologies, and its role in biological signaling pathways.

Core Molecular Data

(R)-Etodolac-d4 is primarily utilized as an internal standard in quantitative analytical studies, such as pharmacokinetic and metabolic analyses, due to its mass shift compared to the non-deuterated form. The following table summarizes its key molecular properties in comparison to its non-deuterated counterpart, (R)-Etodolac.

Property	(R)-Etodolac-d4	(R)-Etodolac
Molecular Formula	C ₁₇ H ₁₇ D ₄ NO ₃ [1] [2]	C ₁₇ H ₂₁ NO ₃ [3] [4]
Molecular Weight	291.38 g/mol [1]	287.359 g/mol
CAS Number	1134124-17-6	87226-41-3
Chemical Name	(R)-2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl-3,3,4,4-d4)acetic acid	(R)-2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid
Synonyms	-(R)-2-(1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)cetc cid-d4	(-)-Etodolac, R-Etodolac, SDX-101

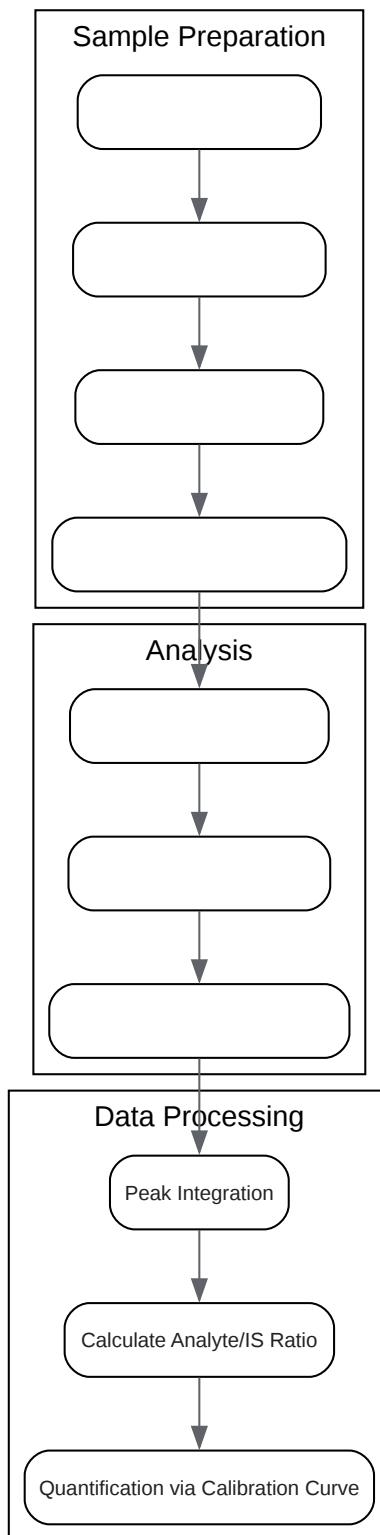
Experimental Protocols

While specific synthesis protocols for **(R)-Etodolac-d4** are often proprietary to the manufacturers offering it as a custom synthesis product, its primary application is in analytical and biological research. Below are detailed methodologies where **(R)-Etodolac-d4** serves as a critical component, typically as an internal standard.

Enantioselective Analysis of Etodolac in Human Plasma by LC-MS/MS

This method is crucial for pharmacokinetic studies and can be adapted using **(R)-Etodolac-d4** as an internal standard for the quantification of (R)-Etodolac.

Objective: To determine the concentration of Etodolac enantiomers in human plasma.


Methodology:

- **Sample Preparation:**
 - To 25 μ L of human plasma, add the internal standard **((R)-Etodolac-d4)** solution.
 - Perform liquid-liquid extraction by adding 1 mL of an n-hexane:ethyl acetate (95:5 v/v) solution.
 - Vortex the mixture for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
 - Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in the mobile phase for injection.
- **Chromatographic Conditions:**
 - LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
 - Column: A chiral column, such as Chiralcel® OD-H, is used for the enantiomeric separation.

- Mobile Phase: A mixture of an organic solvent (e.g., isopropanol) and a buffer (e.g., ammonium acetate in water), run in an isocratic mode.
- Flow Rate: Typically around 0.5-1.0 mL/min.
- Injection Volume: 5-10 μ L.
- Mass Spectrometric Detection:
 - MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
 - Monitoring: Use Multiple Reaction Monitoring (MRM) for quantification.
 - Transition for Etodolac enantiomers: m/z 286 > 242
 - Transition for **(R)-Etodolac-d4** (Internal Standard): m/z 290 > 246 (predicted, based on the d4 mass shift).
 - Data Analysis: The concentration of each enantiomer is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

This experimental workflow is visualized in the diagram below.

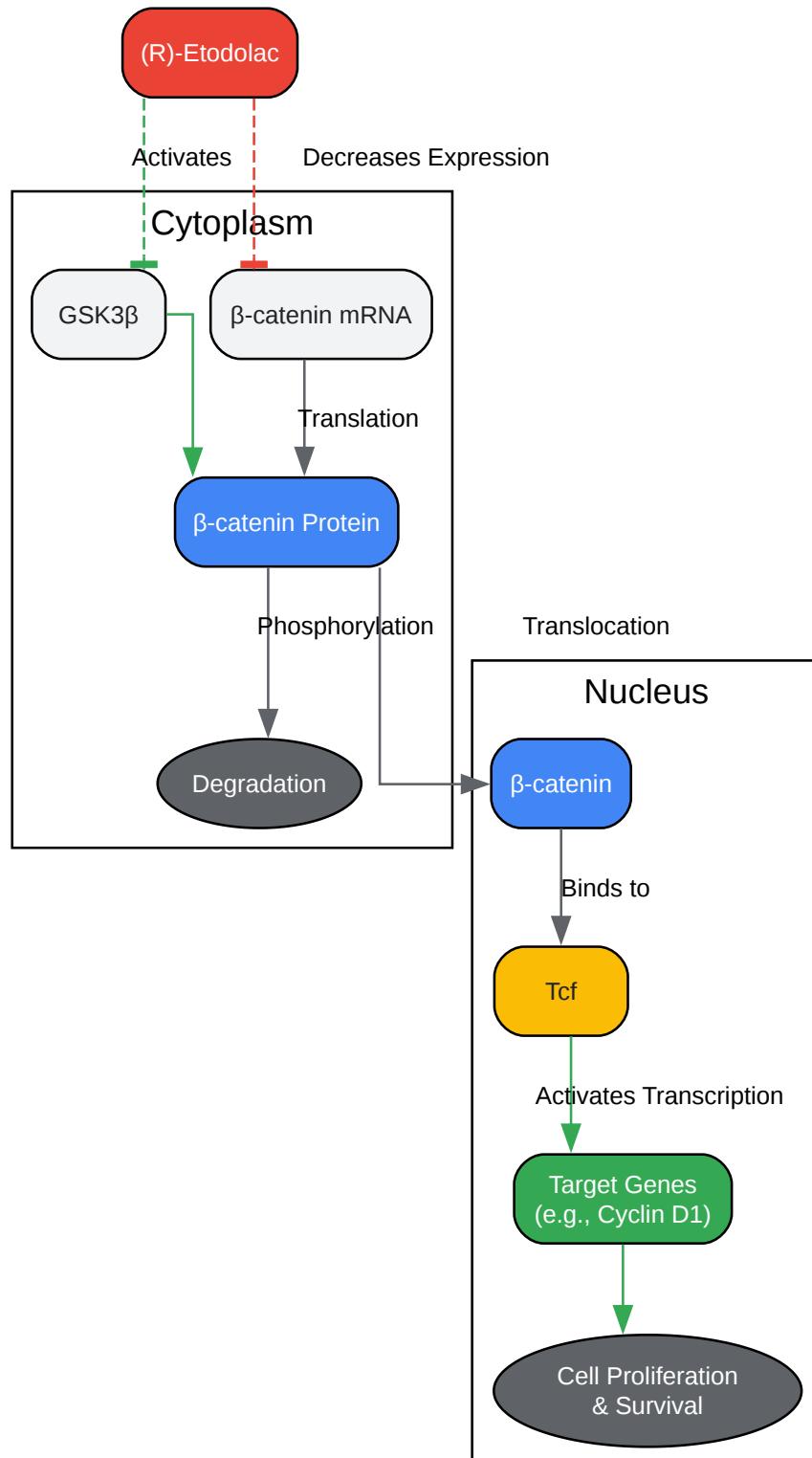
LC-MS/MS Workflow for Etodolac Enantiomer Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for the enantioselective analysis of Etodolac using LC-MS/MS.

Signaling Pathway Analysis: (R)-Etodolac and the Wnt/β-Catenin Pathway

While the (S)-enantiomer of Etodolac is responsible for its anti-inflammatory effects via COX-2 inhibition, the (R)-enantiomer is largely inactive against COX enzymes. However, research has demonstrated that (R)-Etodolac possesses COX-independent biological activity, notably the inhibition of the Wnt/β-catenin signaling pathway, which is often aberrantly activated in various cancers, including hepatocellular carcinoma.


(R)-Etodolac has been shown to decrease the levels of total and activated β-catenin. This effect is achieved through at least two mechanisms:

- Transcriptional Regulation: A decrease in β-catenin gene expression.
- Post-translational Regulation: Promotion of β-catenin degradation through the activation of GSK3β (Glycogen Synthase Kinase 3 Beta).

The reduction in nuclear β-catenin leads to an inhibition of β-catenin-dependent Tcf (T-cell factor) reporter activity. This, in turn, downregulates the expression of downstream target genes such as cyclin-D1 and glutamine synthetase, ultimately resulting in decreased proliferation and survival of cancer cells. Studies have also shown that (R)-Etodolac is a more potent inhibitor of Wnt signaling than its S-enantiomer.

The signaling pathway affected by (R)-Etodolac is illustrated below.

Inhibitory Effect of (R)-Etodolac on the Wnt/β-Catenin Pathway

[Click to download full resolution via product page](#)

Caption: (R)-Etodolac inhibits Wnt/β-catenin signaling via GSK3β activation and reduced gene expression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. R-Etodolac decreases beta-catenin levels along with survival and proliferation of hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. R-ETODOLAC DECREASES BETA-CATENIN LEVELS ALONG WITH SURVIVAL AND PROLIFERATION OF HEPATOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. R-etodolac is a more potent Wnt signaling inhibitor than enantiomer, S-etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective analysis of etodolac in human plasma by LC-MS/MS: Application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (R)-Etodolac-d4]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12397750#r-etodolac-d4-molecular-weight-and-formula\]](https://www.benchchem.com/product/b12397750#r-etodolac-d4-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com